molecular formula C8H6F2N2 B8494378 4-Aminomethyl-2,5-difluorobenzonitrile

4-Aminomethyl-2,5-difluorobenzonitrile

Cat. No. B8494378
M. Wt: 168.14 g/mol
InChI Key: NECALKJWFVLEAY-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

This reaction was carried out according to the procedure described in J. Chem. Res. (M) (1992) 3128. To a suspension of 300 mg of 10% Pd/C (50% moisture) in 20 mL of water was added a solution of sodium borohydride (0.779 g, 0.0206 mol) in 20 mL of water. Some gas evolution resulted. 4-Azidomethyl-2,5-difluorobenzonitrile (1.00 g, 5.15 mmol; from step (v) above) was dissolved in 60 mL of THF and added to the aqueous mixture on an ice bath. The mixture was stirred for 1.5 h whereafter 10 mL of 2M HCl was added and the mixture was filtered through Celite. The Celite was rinsed with more water and the combined aqueous phase was washed with EtOAc and subsequently made alkaline with 2M NaOH. Extraction three times with methylene chloride followed and the combined organic phase was washed with water, dried (Na2SO4) and evaporated.
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.779 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
4-Azidomethyl-2,5-difluorobenzonitrile
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]([CH2:6][C:7]1[C:14]([F:15])=[CH:13][C:10]([C:11]#[N:12])=[C:9]([F:16])[CH:8]=1)=[N+]=[N-].Cl>O.C1COCC1.[Pd]>[NH2:12][CH2:11][C:10]1[C:9]([F:16])=[CH:8][C:7]([C:6]#[N:3])=[C:14]([F:15])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.779 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
4-Azidomethyl-2,5-difluorobenzonitrile
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=C(C#N)C=C1F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some gas evolution resulted
ADDITION
Type
ADDITION
Details
added to the aqueous mixture on an ice bath
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
The Celite was rinsed with more water
WASH
Type
WASH
Details
the combined aqueous phase was washed with EtOAc and subsequently made alkaline with 2M NaOH
EXTRACTION
Type
EXTRACTION
Details
Extraction three times with methylene chloride
WASH
Type
WASH
Details
the combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NCC1=CC(=C(C#N)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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